(S)-2-(Boc-amino)octanoic acid

Chiral purity Enantiomeric excess Peptide diastereomer control

Choose (S)-2-(Boc-amino)octanoic acid for stereocontrolled peptide synthesis. This enantiopure building block (≥97%, enantiomer ≤0.5%) provides acid-labile Boc protection orthogonal to Boc-SPPS workflows. Its eight-carbon chain imparts a specific logP (XLogP3-AA=3.4) distinct from shorter homologs. Used for C-terminal lipidation of antimicrobial peptides (16-fold potency gain vs. S. aureus) and tuning macrocycle bioavailability. Do not substitute with Fmoc analogs or racemic Boc-2-aminooctanoic acid; only the (S)-Boc configuration delivers synthetic compatibility and homogeneous peptide products.

Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
CAS No. 92211-95-5
Cat. No. B3305011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Boc-amino)octanoic acid
CAS92211-95-5
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H25NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)/t10-/m0/s1
InChIKeyPGJIJHNIIQRRGV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Selective Procurement Guide for (S)-2-(Boc-amino)octanoic Acid (CAS 92211-95-5): A Protected Unnatural Amino Acid for Precise Peptide Engineering


(S)-2-(Boc-amino)octanoic acid (CAS 92211-95-5) is a chiral, non‑proteinogenic amino acid derivative bearing a tert‑butoxycarbonyl (Boc) protecting group on its α‑amino functionality. Its molecular formula is C13H25NO4 and its molecular weight is 259.34 g/mol [1]. The compound serves as a protected building block for (S)-2‑aminooctanoic acid (2‑AOA), an eight‑carbon α‑amino fatty acid that is not encoded by the standard genetic code [2]. This protected form is designed for solid‑phase peptide synthesis (SPPS) and solution‑phase coupling strategies, enabling controlled incorporation of the hydrophobic octanoic acid side chain into peptides while preventing undesired side reactions [1].

Why (S)-2-(Boc-amino)octanoic Acid Cannot Be Arbitrarily Replaced by Other Protected 2‑Aminoalkanoic Acids


Attempting to substitute (S)-2-(Boc-amino)octanoic acid with a different protecting group (e.g., Fmoc, Cbz), a different chain length analog (e.g., Boc‑norleucine), or the racemic mixture introduces substantial changes to synthetic compatibility, stereochemical outcome, and biological performance. The Boc group offers acid‑labile orthogonal protection that is incompatible with Fmoc‑based SPPS workflows without explicit planning [1]. The (S)-stereochemistry is essential for chiral recognition in biological systems and for obtaining enantiopure peptide products; the racemic Boc‑2‑aminooctanoic acid (CAS 14676‑00‑7) possesses an undefined stereocenter that yields diastereomeric mixtures [2]. The eight‑carbon chain length confers a distinct logP and membrane‑interaction profile that cannot be reproduced by shorter or longer homologs, directly affecting peptide hydrophobicity and antimicrobial activity [3].

Quantitative Differentiation of (S)-2-(Boc-amino)octanoic Acid Against Closest Analogs


Enantiomeric Purity Comparison: (S)-2-(Boc-amino)octanoic Acid vs. Racemic Boc-2-aminooctanoic Acid

The (S)-enantiomer of 2-(Boc-amino)octanoic acid is supplied with a specified enantiomeric purity of ≥97% and stereoisomer (enantiomer) content ≤0.5% by HPLC [1]. In contrast, the commonly available racemic Boc‑2‑aminooctanoic acid (CAS 14676‑00‑7) possesses an undefined stereocenter count of 1, meaning it is a 1:1 mixture of (R)‑ and (S)‑enantiomers [2]. This difference is critical for applications requiring a single stereoisomer.

Chiral purity Enantiomeric excess Peptide diastereomer control

Hydrophobicity Benchmarking: LogP of (S)-2-(Boc-amino)octanoic Acid vs. Unprotected (S)-2-Aminooctanoic Acid

The Boc protecting group significantly increases lipophilicity. (S)-2-(Boc-amino)octanoic acid (or its racemic counterpart) has a computed XLogP3‑AA value of 3.4 [1]. In contrast, the unprotected (S)-2-aminooctanoic acid (CAS 116783-26-7) has a computed XLogP3 of -0.5 [2]. This nearly 4‑log unit difference translates to approximately a 10,000‑fold higher partition coefficient for the Boc‑protected form in octanol/water systems.

Lipophilicity Membrane partitioning Peptide hydrophobicity tuning

Antimicrobial Activity Enhancement: C‑Terminal 2‑AOA Conjugation vs. Unmodified Lactoferricin B Peptide

When (S)-2-aminooctanoic acid (2‑AOA, the deprotected form of the target compound) was conjugated to the C‑terminus of a lactoferricin B‑derived antimicrobial peptide, the antibacterial activity improved by up to 16‑fold compared to the unmodified peptide [1]. The C‑terminally modified peptide exhibited MIC values of 25 μg/ml against Escherichia coli, 50 μg/ml against Bacillus subtilis, 100 μg/ml against Salmonella typhimurium, 200 μg/ml against Pseudomonas aeruginosa, and 400 μg/ml against Staphylococcus aureus, and was the only tested variant that completely inhibited S. aureus growth [1].

Antimicrobial peptides Peptide lipidation C‑terminal modification

Protecting Group Orthogonality: Boc vs. Fmoc in SPPS Workflow Compatibility

(S)-2-(Boc-amino)octanoic acid (MW 259.34 g/mol) is compatible with Boc‑based SPPS protocols, where the Boc group is removed by brief treatment with trifluoroacetic acid (TFA) [1]. In contrast, Fmoc‑2‑aminooctanoic acid (MW 381.5 g/mol) is designed for Fmoc‑based SPPS, requiring basic conditions (e.g., piperidine) for deprotection . The two protecting groups are orthogonal and cannot be directly interchanged within a given SPPS strategy without altering the entire deprotection and cleavage scheme.

Solid‑phase peptide synthesis Orthogonal protection Boc/Fmoc strategy

Optimal Use Cases for (S)-2-(Boc-amino)octanoic Acid Based on Verified Differentiation Data


Synthesis of Enantiopure, C‑Terminally Lipidated Antimicrobial Peptides

Researchers aiming to improve the antibacterial potency of cationic antimicrobial peptides through C‑terminal lipidation should employ (S)-2-(Boc-amino)octanoic acid as the protected precursor to (S)-2‑aminooctanoic acid. As demonstrated by Almahboub et al., C‑terminal conjugation of 2‑AOA to a lactoferricin B derivative improved activity up to 16‑fold and provided complete inhibition of Staphylococcus aureus growth, a property not observed with the unmodified peptide [1]. The Boc protection enables clean incorporation during peptide assembly, while the enantiopure (S)-stereochemistry (enantiomer ≤0.5%) ensures a homogeneous final product [2].

Construction of Macrocyclic Scaffolds with Tunable Hydrophobicity for Oral Bioavailability Studies

Investigators exploring the relationship between peptide macrocycle polarity and oral bioavailability can utilize (S)-2-(Boc-amino)octanoic acid to introduce a hydrophobic octanoic acid side chain. The high lipophilicity of the Boc‑protected form (XLogP3‑AA = 3.4) contrasts sharply with that of hydrophilic amino acids such as serine or lysine, enabling the synthesis of heterodimeric macrocycles with contrasting polarities [3]. The eight‑carbon chain length provides a specific hydrophobicity increment that can be systematically varied to tune logP values within the desired range for oral drug candidates (-0.4 to 5) [3].

Boc‑Based Solid‑Phase Peptide Synthesis Requiring a Hydrophobic Unnatural Amino Acid

For laboratories operating Boc‑SPPS protocols, (S)-2-(Boc-amino)octanoic acid is the correct protected building block. The Boc group is acid‑labile and orthogonal to the benzyl‑based side‑chain protecting groups typically used in Boc‑SPPS [4]. Attempting to substitute the Fmoc analog would introduce a base‑labile protecting group that is incompatible with the repetitive TFA deprotection cycles of Boc‑SPPS. The defined enantiomeric purity (≥97%, enantiomer ≤0.5%) further ensures that the resulting peptide is a single stereoisomer, avoiding diastereomeric contamination [2].

Development of Phosphatidylcholine‑Specific Phospholipase C (PC‑PLC) Inhibitors

Medicinal chemists designing inhibitors of bacterial PC‑PLC can use (S)-2-(Boc-amino)octanoic acid as a synthetic intermediate for α‑aminohydroxamic acid derivatives. The protected amine allows for controlled functionalization, and the eight‑carbon alkyl chain contributes to hydrophobic interactions with the enzyme's choline‑binding region . Inhibitors based on this scaffold have demonstrated IC50 values in the low micromolar range against PC‑PLCBc, validating the relevance of this specific chain length and backbone structure for enzyme recognition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(Boc-amino)octanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.